molecular formula C8H6ClNO4 B2550634 2-(2-Chloro-4-nitrophenyl)acetic acid CAS No. 73088-11-6

2-(2-Chloro-4-nitrophenyl)acetic acid

Cat. No. B2550634
Key on ui cas rn: 73088-11-6
M. Wt: 215.59
InChI Key: BYVVWINDBFSBQK-UHFFFAOYSA-N
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Patent
US07041691B1

Procedure details

The title compound was prepared using the method of example 110, starting with diethyl malonate (Aldrich, 30.5 mL, 200 mmol), 3,4-dichloronitrobenzene (Aldrich, 19.2 g, 100 mmol), cesium carbonate (Aldrich, 81.5 g, 250 mmol) and 150 mL of aqueous 6N HCl solution. 18.8 g (87%) of compound 111 was obtained as pale yellow solid.
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
81.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3](OCC)=O.[Cl:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17]C=1Cl.C(=O)([O-])[O-].[Cs+].[Cs+].Cl>>[Cl:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:3]=1[CH2:2][C:1]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Step Three
Name
cesium carbonate
Quantity
81.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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